molecular formula C22H21N3O6 B2983742 N-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide CAS No. 1251574-74-9

N-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide

Cat. No.: B2983742
CAS No.: 1251574-74-9
M. Wt: 423.425
InChI Key: KCRGGHKRBLTVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide is a synthetic organic compound characterized by a fused furopyrimidine core substituted with a phenyl group and an acetamide-linked 2,4-dimethoxyphenyl moiety. The compound’s stereochemistry and substitution pattern distinguish it from related derivatives, making it a subject of interest in medicinal chemistry and crystallography studies .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c1-29-14-8-9-15(17(10-14)30-2)23-18(26)11-25-16-12-31-21(27)19(16)20(24-22(25)28)13-6-4-3-5-7-13/h3-10,20H,11-12H2,1-2H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRGGHKRBLTVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(NC2=O)C4=CC=CC=C4)C(=O)OC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide (CAS Number: 1251574-74-9) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O6C_{22}H_{21}N_{3}O_{6}. Its structure features a pyrimidine core fused with a furo[3,4-d]pyrimidine moiety, which is known to contribute to various biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Research has shown that derivatives of pyrimidine compounds can reduce cell viability in various cancer cell lines. In one study involving HeLa cells (cervical cancer), a related compound demonstrated a cytotoxicity rate of approximately 75.91% at a concentration of 20 μg/mL .
  • In Vivo Studies : In animal models (Swiss albino mice), the encapsulation of pyrimidine derivatives in liposomes resulted in tumor inhibition rates significantly higher than those observed with standard treatments like 5-fluorouracil. The liposomal formulations showed a tumor inhibition rate of 66.47% compared to 14.47% for the control group treated with 5-fluorouracil alone .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Many pyrimidine derivatives are known to inhibit DHFR, an enzyme critical for DNA synthesis and repair. This inhibition leads to reduced proliferation of cancer cells .
  • Induction of Apoptosis : Compounds in this class may trigger apoptotic pathways in cancer cells, leading to programmed cell death and reduced tumor growth.

Comparative Table of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAnticancer (HeLa cells)
Compound BStructure BDHFR Inhibition
Compound CStructure CAntitumor Activity

Case Studies

  • Case Study on Liposomal Formulation : A study assessed the effectiveness of liposomal formulations containing pyrimidine derivatives against sarcoma 180 tumors in mice. The formulation not only improved bioavailability but also enhanced therapeutic efficacy compared to free drug forms .
  • Clinical Implications : The potential use of this compound as a chemotherapeutic agent is under exploration due to its promising results in preclinical studies. Further clinical trials are necessary to establish its safety and efficacy in humans.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, lists structurally complex acetamide derivatives with tetrahydropyrimidinone and phenoxyacetamide groups (e.g., compounds m, n, o). While these share superficial similarities (e.g., acetamide linkages and heterocyclic cores), critical differences exist:

Table 1: Key Structural and Functional Differences

Feature Target Compound Compounds (m, n, o)
Core Structure Furo[3,4-d]pyrimidine with 2,5-dioxo groups Tetrahydropyrimidin-1(2H)-yl group (saturated)
Substituents Phenyl and 2,4-dimethoxyphenyl 2,6-Dimethylphenoxy, diphenylhexane, and methylbutanamide
Stereochemistry Not explicitly stated in evidence Defined stereocenters (e.g., 2R,4R,5S in compound n)
Potential Bioactivity Hypothesized kinase inhibition (unverified) Likely protease or receptor-targeting agents (based on peptide-like backbones)

Key Observations:

Core Heterocycle: The target compound’s furopyrimidine core is aromatic and rigid, whereas the analogs in feature a saturated tetrahydropyrimidinone ring, which may enhance conformational flexibility for binding to biological targets .

Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound could influence solubility and membrane permeability compared to the 2,6-dimethylphenoxy group in derivatives, which may improve metabolic stability .

Research Findings and Limitations

No experimental data (e.g., IC₅₀ values, crystallographic studies, or pharmacokinetic profiles) for the target compound or its analogs are provided in the evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.